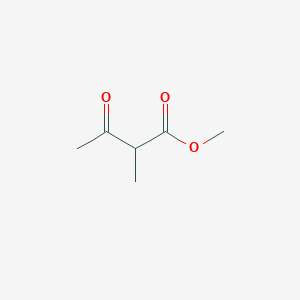
Methyl 2-methyl-3-oxobutanoate
Vue d'ensemble
Description
Methyl 2-methyl-3-oxobutanoate is a chemical compound that is related to various research areas, including apoptosis in cellular biology, organic synthesis, and microbial metabolism. It is structurally related to compounds that have been studied for their roles in biological processes and their potential applications in synthetic chemistry.
Synthesis Analysis
The synthesis of compounds related to methyl 2-methyl-3-oxobutanoate has been explored in several studies. For instance, a practical thioacetalization reagent, methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, was prepared from methyl acetylacetate, carbon disulfide, and 1,3-dibromopropane in the presence of potassium carbonate, yielding nearly quantitative results . Additionally, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was synthesized via a Knoevenagel condensation reaction, demonstrating the versatility of related compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-methyl-3-oxobutanoate has been determined using various spectroscopic methods. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies . The molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was also elucidated, crystallizing in the monoclinic crystal system .
Chemical Reactions Analysis
The reactivity of compounds structurally related to methyl 2-methyl-3-oxobutanoate has been investigated in several contexts. Methyl 3-oxobutanoate was shown to react with arylhydrazines to form both cyclic and acyclic products, highlighting the diverse chemical behavior of these compounds . Furthermore, methyl 2-benzoylamino-2-oxobutanoate underwent transformations with aromatic amines to yield oxazolo[4,5-c]quinoline and imidazole-4-carboxylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to methyl 2-methyl-3-oxobutanoate are influenced by their molecular structures. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate suggests a Z conformation about the C=C double bond, which could affect its reactivity and physical properties . The antimicrobial and antioxidant activities of synthesized compounds also provide insight into their potential applications .
Applications De Recherche Scientifique
NMR Studies of Proteins : Ayala et al. (2012) described an efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate for labeling Ile methyl-γ(2) groups in proteins, enhancing NMR studies of high molecular weight proteins (Ayala et al., 2012).
Thioacetalization Reagent : Ran et al. (2005) demonstrated the use of methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate as a nonthiolic, odorless, and practical thioacetalization reagent in the conversion of aldehydes and ketones into dithioacetals (Ran et al., 2005).
Regioselectivity in Chemical Reactions : Kaye and Robinson (1998) explored the regioselectivity patterns in reactions involving methyl 2-methyl-3-oxobutanoate, providing insights into solvent-dependent selectivity (Kaye & Robinson, 1998).
Synthesis of Chiral Intermediates : Xingxian (2012) outlined the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate from L-aspartic acid, a chiral intermediate important for pharmaceuticals like sitagliptin (Xingxian, 2012).
Asymmetric Hydrogenation : Mashima et al. (1991) reported the diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate, yielding a key intermediate for β-lactam antibiotics synthesis (Mashima et al., 1991).
Ethylene Biosynthesis Study : Billington et al. (1979) identified 4-methylthio-2-oxobutanoate, related to methyl 2-methyl-3-oxobutanoate, in the study of ethylene biosynthesis from methionine in bacterial cultures (Billington et al., 1979).
Photolysis Studies : Enev et al. (1987) studied the photolysis of methyl 2-chloro-3-oxobutanoate, providing insights into the reaction pathways and formation of various compounds (Enev et al., 1987).
Fungal Asymmetric Reduction : Iwamoto et al. (2000) investigated the reduction of ethyl 2-methyl 3-oxobutanoate by fungi, achieving high enantiomeric excess in the production of chiral alcohols (Iwamoto et al., 2000).
Bacterial Reduction Studies : Miya et al. (1996) examined bacterial strains for their ability to reduce ethyl 2-methyl-3-oxobutanoate, yielding products with high stereoselectivity, relevant in the production of certain pharmaceuticals (Miya et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)6(8)9-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTWZHURUDSPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871972 | |
| Record name | Methyl 2-methyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-oxobutanoate | |
CAS RN |
17094-21-2 | |
| Record name | Methyl 2-methylacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylacetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17094-21-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-methyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



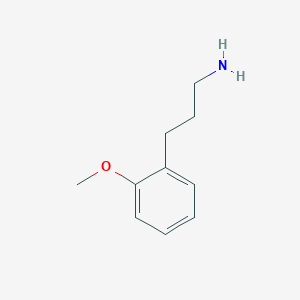

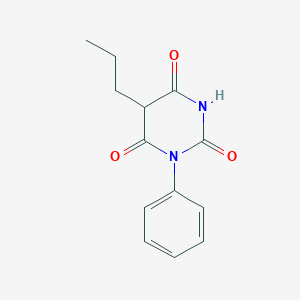

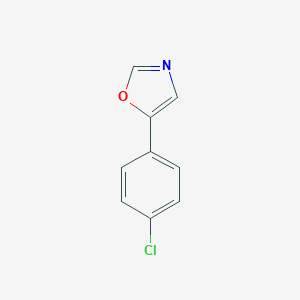
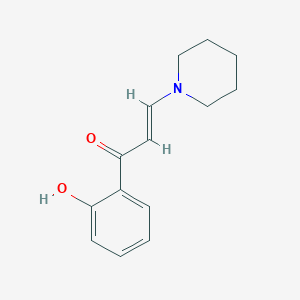
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
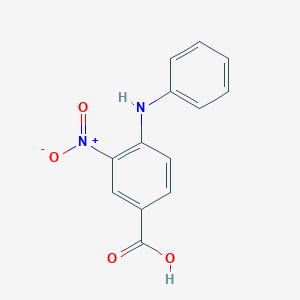

![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)

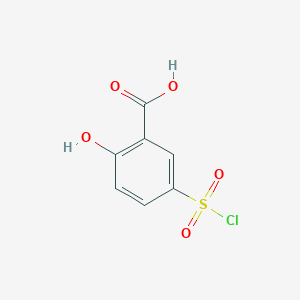
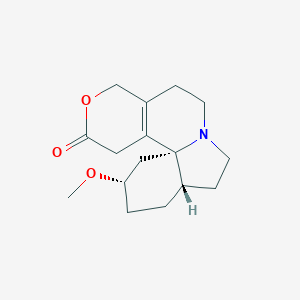
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)